3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine
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Overview
Description
3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine is a heterocyclic organic compound It features a pyridine ring substituted with cyano, formyl, and methoxy groups, as well as a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or similar method.
Substitution Reactions: The pyridine ring can be functionalized with cyano, formyl, and methoxy groups through various substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.
Coupling Reactions: The pyrrole and pyridine rings can be coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: 3-Carboxy-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine.
Reduction: 3-Amino-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine
- 3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-5-methoxypyridine
Uniqueness
The unique substitution pattern of 3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)-4-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-17-11-4-5-14-12(10(11)7-13)15-6-2-3-9(15)8-16/h2-6,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVREFKXPJNUEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363051 |
Source
|
Record name | 2-(2-formyl-1H-pyrrol-1-yl)-4-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338412-33-2 |
Source
|
Record name | 2-(2-formyl-1H-pyrrol-1-yl)-4-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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